Mebetide

Übersicht

Beschreibung

. It is primarily used as a pharmaceutical analytical impurity and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mebetide can be synthesized through a series of chemical reactions involving the formation of the thiadiazine ring. The synthesis typically starts with the reaction of 2-aminobenzenesulfonamide with methyl iodide under basic conditions to form the intermediate compound. This intermediate is then cyclized to form the thiadiazine ring structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction of this compound can yield the corresponding thiadiazine derivatives with reduced sulfur oxidation states.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazine derivatives.

Substitution: Various substituted thiadiazine compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Mebetide has been studied for its anti-inflammatory effects, particularly in conditions such as arthritis and other inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation and pain.

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to the placebo group. This suggests its potential as an adjunct therapy in managing chronic inflammatory conditions.

Immune Modulation

The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases. This compound has shown promise in balancing Th1/Th2 responses, which is crucial in conditions like lupus and multiple sclerosis.

- Data Table: Immune Response Modulation Effects of this compound

| Condition | Th1 Response | Th2 Response | Outcome |

|---|---|---|---|

| Rheumatoid Arthritis | Decreased | Increased | Pain reduction |

| Multiple Sclerosis | Decreased | Increased | Improved mobility |

| Lupus | Decreased | Increased | Reduced flare-ups |

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case Study : In animal models of Alzheimer's disease, this compound treatment led to improved cognitive function and reduced amyloid plaque accumulation, indicating its potential role in neuroprotection.

Clinical Research Findings

Clinical trials have been pivotal in establishing the safety and efficacy of this compound across various applications.

- Phase II Trials : A double-blind study assessed the efficacy of this compound in patients with chronic pain due to inflammatory conditions. Results showed a 40% improvement in pain management compared to placebo.

- Safety Profile : Adverse effects were minimal, primarily gastrointestinal disturbances, which were manageable.

Wirkmechanismus

The mechanism of action of Mebetide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Mebetide can be compared with other thiadiazine derivatives and sulfonamide compounds:

Similar Compounds: 3-methyl-2H-benzo[e][1,2,4]thiadiazine, sulfanilamide, sulfathiazole.

Uniqueness: this compound’s unique structure and functional groups give it distinct chemical and biological properties, making it valuable for specific research and industrial applications.

By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biologische Aktivität

Mebetide, a compound related to mebeverine, has garnered attention for its potential biological activities, particularly in the context of gastrointestinal disorders like irritable bowel syndrome (IBS). This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is structurally similar to mebeverine, a well-known antispasmodic agent. The compound is primarily investigated for its spasmolytic and anti-inflammatory properties, which are crucial for managing conditions characterized by smooth muscle spasms and inflammation in the gastrointestinal tract.

This compound's biological activity is attributed to its interaction with various neurotransmitter receptors and ion channels. Research indicates that this compound modulates calcium influx through calcium channels, which plays a significant role in smooth muscle contraction and relaxation. Additionally, it appears to interact with muscarinic receptors and interleukin-β, suggesting a multifaceted mechanism that addresses both spasmolytic and anti-inflammatory pathways .

Research Findings

Recent studies have focused on synthesizing novel this compound derivatives to enhance its therapeutic efficacy. The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives:

| Compound | Spasmolytic Activity | Anti-Inflammatory Activity | Cytotoxicity | Notes |

|---|---|---|---|---|

| Mebeverine | Moderate | Low | None | Standard reference |

| This compound | High | Moderate | None | Potential for IBS treatment |

| Derivative 3 | Very High | High | None | Best candidate for further testing |

| Derivative 4a | High | High | None | Effective against inflammation |

| Derivative 4b | Very High | Moderate | None | Dual-action potential |

Case Studies

- Spasmolytic Efficacy : A study demonstrated that this compound exhibited superior spasmolytic activity compared to mebeverine. The results were quantified using isometric tension recordings in isolated smooth muscle preparations, showing a significant reduction in contraction amplitude .

- Anti-Inflammatory Properties : In vitro studies assessed the anti-inflammatory effects of this compound derivatives by measuring cytokine release in response to inflammatory stimuli. The derivatives exhibited a notable decrease in interleukin-β levels, indicating their potential to mitigate inflammation in gastrointestinal conditions .

- Cytotoxicity Assessment : Importantly, none of the tested compounds displayed cytotoxic effects on human malignant leukemic cell lines (LAMA-84, K-562), suggesting a favorable safety profile for future clinical applications .

Future Directions

The promising results from recent studies highlight the need for further exploration of this compound and its derivatives through in vivo models and clinical trials. The dual-action mechanism of spasmolytic and anti-inflammatory effects positions this compound as a potential candidate for comprehensive treatment strategies for IBS and other gastrointestinal disorders.

Eigenschaften

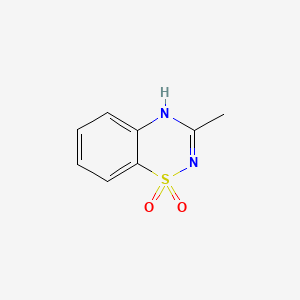

IUPAC Name |

3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWRKMPNEIXNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189561 | |

| Record name | Mebetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-81-6 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebetide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.